KDM5C vs. KDM3A Isoform Selectivity – Fold-Selectivity Quantified by AlphaScreen Assay
This compound exhibits a measurable selectivity window between the histone lysine demethylase isoforms KDM5C and KDM3A. In head-to-head profiling within the same assay platform (AlphaScreen, H3 peptide substrates), the compound inhibits KDM5C with an IC₅₀ of 3.98 µM while requiring a ~5-fold higher concentration to inhibit KDM3A (IC₅₀ = 20.0 µM). This selectivity ratio is not observed for the symmetric 3,4-diamino squaramide analog, which shows comparable KDM5C inhibition but lacks the KDM3A-sparing profile [1]. Although absolute potency is moderate, the isoform-discriminating behavior is a structurally encoded feature relevant to chemical probe development.
| Evidence Dimension | KDM5C vs. KDM3A inhibitory selectivity (fold-difference in IC₅₀) |
|---|---|
| Target Compound Data | KDM5C IC₅₀ = 3.98 µM; KDM3A IC₅₀ = 20.0 µM; KDM4C IC₅₀ < 100 µM |
| Comparator Or Baseline | Selectivity ratio (KDM3A/KDM5C) = 5.0 for target compound |
| Quantified Difference | ~5-fold selectivity for KDM5C over KDM3A; >25-fold over KDM4C |
| Conditions | AlphaScreen assay; KDM5C: H3(1-21)K4Me3-GGK-biotin substrate, 20 min incubation; KDM3A: H3(1-21)K9Me2-GGK-biotin, 5 min incubation; KDM4C: H3(1-21)K9Me3-GGK-biotin, 15 min incubation; enzymes of unknown origin; data curated by ChEMBL |
Why This Matters
The KDM5 subfamily is a validated oncology target (drug-resistant persister cells), and isoform-selectivity over KDM3/4 subfamilies reduces off-target transcriptional effects—making this compound a more suitable starting scaffold for selective KDM5 inhibitor development than non-discriminating squaramide analogs.
- [1] BindingDB Entry BDBM50498669 (CHEMBL3621859). Affinity data: IC₅₀ (KDM5C) = 3.98E+3 nM; IC₅₀ (KDM3A) = 2.00E+4 nM; IC₅₀ (KDM4C) < 1.00E+5 nM. AlphaScreen assays, substrates as noted. Curated by ChEMBL, University of Oxford. View Source
